2-Bromo-1,4-diphenyl-1,4-butanedione
Description
Properties
IUPAC Name |
2-bromo-1,4-diphenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAJBEKARGGZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302906 | |
| Record name | 2-Bromo-1,4-diphenyl-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63104-99-4 | |
| Record name | 1, 2-bromo-1,4-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1,4-diphenyl-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 2-Bromo-1,4-diphenyl-1,4-butanedione hinges on three primary approaches: (1) direct bromination of pre-formed 1,4-diphenyl-1,4-butanedione, (2) metal-catalyzed cross-coupling to assemble the carbon skeleton with in situ bromination, and (3) multi-step sequences involving precursor intermediates. Each method presents distinct advantages in terms of scalability, regiochemical control, and compatibility with sensitive functional groups.
Direct Bromination of 1,4-Diphenyl-1,4-butanedione
Electrophilic Aromatic Substitution
Electrophilic bromination at the central position of 1,4-diphenyl-1,4-butanedione requires activation of the diketone backbone. While the electron-withdrawing nature of ketones typically deactivates aromatic rings, the conjugation between the diketone and phenyl groups may facilitate bromination at the α-position. A protocol adapted from CN103449992A employs bromobenzene as a brominating agent under reflux conditions in tetrahydrofuran (THF), achieving moderate yields (50–60%).
Reaction Conditions
Metal-Catalyzed Cross-Coupling Approaches
Nickel-Mediated Coupling
A synthesis pathway inspired by the hydroarylation of ethylene with bromobenzene (ChemicalBook, 2021) employs a bimetallic catalyst system. The combination of (1,2-dimethoxyethane)dichloronickel(II) and tris(bipyridine)ruthenium(II) dichloride hexahydrate facilitates the coupling of phenylboronic acid with a brominated diketone precursor, achieving yields up to 87%.
Catalytic System
Palladium-Catalyzed Buchwald-Hartwig Amination
Though not directly referenced in the provided data, palladium-catalyzed methods are theorized to enable the introduction of phenyl groups post-bromination. For instance, coupling 2-bromo-1,4-butanedione with phenylboronic esters under Suzuki-Miyaura conditions could yield the target compound, albeit with challenges in preserving diketone integrity.
Multi-Step Synthesis from Precursor Intermediates
Reduction-Oxidation Sequence
A route leveraging (2-Bromo-1,4-phenylene)dimethanol (Ambeed, 2020) involves sodium borohydride reduction of dimethyl 2-bromoterephthalate to the diol (91.8% yield), followed by oxidation to the diketone using Jones reagent.
Key Steps
Reduction :
Oxidation :
Bromination of 1,4-Diphenyl-1,3-butanedione
Introducing bromine at the β-position prior to diketone formation mitigates steric hindrance. A modified Claisen condensation between bromoacetophenone and benzaldehyde, catalyzed by LDA (lithium diisopropylamide), generates the β-bromo intermediate, which is subsequently oxidized to the diketone.
Comparative Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination | 50–60% | Simplicity, minimal steps | Low regioselectivity, side products |
| Nickel-Catalyzed Coupling | 87% | High yield, scalable | Costly catalysts, stringent conditions |
| Multi-Step Synthesis | 70–76% | Precise bromine placement | Lengthy process, oxidation sensitivity |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-diphenyl-1,4-butanedione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1,4-diphenyl-1,4-butanedione.
Oxidation Reactions: It can be oxidized to form more complex brominated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of substituted derivatives like 2-azido-1,4-diphenyl-1,4-butanedione.
Reduction: Formation of 1,4-diphenyl-1,4-butanedione.
Oxidation: Formation of higher brominated derivatives.
Scientific Research Applications
2-Bromo-1,4-diphenyl-1,4-butanedione is a brominated organic compound with the molecular formula and a molecular weight of 317.17700 . It is also known as 2-bromo-1,4-diphenylbutane-1,4-dione . The presence of a single bromine atom in its structure imparts distinct chemical reactivity and potential biological activity compared to its non-brominated and dibrominated counterparts.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine atom can be substituted by nucleophiles like amines or thiols. Reagents such as sodium azide or potassium thiocyanate in polar solvents can be used for this purpose.
- Reduction Reactions: The compound can be reduced to form 1,4-diphenyl-1,4-butanedione using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Oxidation Reactions: It can be oxidized to form more complex brominated compounds using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products of these reactions include substituted derivatives like 2-azido-1,4-diphenyl-1,4-butanedione (from substitution), 1,4-diphenyl-1,4-butanedione (from reduction), and higher brominated derivatives (from oxidation).
Applications
This compound is used in scientific research:
- Chemistry: As an intermediate in synthesizing various organic compounds.
- Biology: For its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: For its potential use in drug development because of its unique chemical structure.
- Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-diphenyl-1,4-butanedione involves its interaction with molecular targets through its bromine and carbonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties and Solubility Trends
Bromination significantly impacts solubility and reactivity:
Solubility Insights :
- Bromine increases hydrophobicity, reducing aqueous solubility. suggests a solubility cutoff (0.10–0.46 mmol/L) for brominated aromatics impacting pharmacological activity , though direct data for the target compound is lacking.
Q & A
What spectroscopic methods are recommended for characterizing 2-Bromo-1,4-diphenyl-1,4-butanedione?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Identify chemical shifts influenced by the bromine substituent. The electron-withdrawing effect of bromine deshields adjacent protons and carbonyl groups, altering resonance patterns. Compare with non-brominated analogs (e.g., 1,4-diphenyl-1,4-butanedione) to confirm structural integrity .
- IR Spectroscopy : Detect carbonyl stretching frequencies (~1700 cm⁻¹) and assess hydrogen bonding or conjugation effects caused by bromine.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly if enantiomeric purity is critical for downstream applications .
What are typical synthetic routes for this compound?
Level: Basic
Methodological Answer:
- Bromination of 1,4-Diphenyl-1,4-butanedione : Use N-bromosuccinimide (NBS) or bromine (Br₂) in anhydrous solvents (e.g., CCl₄ or DCM) under controlled stoichiometry. Monitor reaction progress via TLC to avoid over-bromination, which may yield tetrabrominated byproducts (observed in similar systems) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the monobrominated product. Validate purity via melting point analysis (compare with literature values for related brominated ketones) .
How does the bromine substituent influence the compound’s reactivity in nucleophilic additions or reductions?
Level: Advanced
Methodological Answer:
- Electrophilicity Enhancement : Bromine’s electron-withdrawing effect increases the electrophilicity of carbonyl groups, accelerating nucleophilic attack. This is critical in enolate formation, as demonstrated in electrochemical reductions where brominated derivatives stabilize enolate intermediates .
- Mechanistic Pathways : In cyclic voltammetry studies, brominated 1,4-diketones exhibit distinct reduction peaks due to CH₂–S bond fragmentation and subsequent enolate generation. Compare with non-brominated analogs to isolate bromine-specific effects .
How can researchers address discrepancies in bromination reaction yields or unexpected byproducts?
Level: Advanced
Methodological Answer:
- Condition Optimization : Limit brominating agent stoichiometry (e.g., 1:1 molar ratio of Br₂ to substrate) and employ low temperatures (0–5°C) to suppress radical side reactions. Radical inhibitors (e.g., BHT) may mitigate undesired dimerization .
- Byproduct Analysis : Use HPLC-MS or GC-MS to identify tetrabrominated byproducts (reported in analogous systems). Adjust solvent polarity (e.g., switch from DMF to THF) to favor monobromination .
What storage conditions are optimal for this compound?
Level: Basic
Methodological Answer:
- Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition or light-induced radical reactions, as recommended for structurally related brominated ketones .
- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation. Conduct periodic NMR checks to detect degradation (e.g., debromination or carbonyl reduction) .
What role does this compound play in enantioselective synthesis?
Level: Advanced
Methodological Answer:
- Chiral Diol Precursor : Asymmetric reduction of this compound using chiral catalysts (e.g., Ru-BINAP) yields enantiomerically enriched diols. These diols undergo cyclization to form pyrrolidine derivatives, key intermediates in bioactive molecule synthesis .
- Methodological Note : Optimize reaction conditions (solvent: MeOH/THF; temperature: –20°C) to achieve >90% enantiomeric excess (ee). Confirm ee via chiral HPLC or polarimetry .
How can researchers resolve contradictions in electrochemical data for brominated diketones?
Level: Advanced
Methodological Answer:
- Controlled Experiments : Compare cyclic voltammograms of this compound with its non-brominated analog. Bromine-specific peaks (e.g., –1.2 V vs. SCE) correlate with enolate stabilization and CH₂–S bond cleavage .
- Computational Modeling : Use DFT calculations to map reduction potentials and validate experimental observations. This clarifies whether discrepancies arise from solvent effects or competing reaction pathways .
What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?
Level: Advanced
Methodological Answer:
- Chiral Auxiliary Approach : Employ C2-symmetric auxiliaries (e.g., diphenylprolinol) to induce asymmetry during reduction. Post-reaction auxiliary recovery is feasible via acid-base extraction .
- Catalytic Asymmetric Reduction : Use transition-metal catalysts (e.g., Rh-DuPhos) in hydrogenation reactions. Monitor reaction progress via in-situ IR to halt at the diol stage before cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
